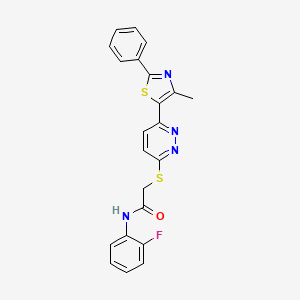

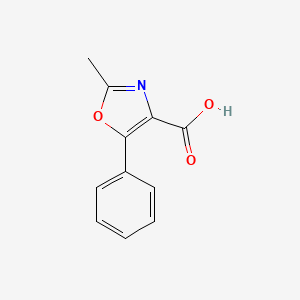

![molecular formula C8H10F2O2 B2803877 2-[3-(Difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2580249-55-2](/img/structure/B2803877.png)

2-[3-(Difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[3-(Difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid” is a chemical compound . It is also known as "3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-acetic acid" .

Synthesis Analysis

The synthesis of difluoro-substituted bicyclo[1.1.1]pentanes, such as “2-[3-(Difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid”, involves the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes using a CF3TMS/NaI system .Molecular Structure Analysis

The molecular structure of “2-[3-(Difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid” is characterized by a bicyclo[1.1.1]pentane core with a difluoromethyl group and an acetic acid group attached .Chemical Reactions Analysis

The key chemical reaction in the synthesis of “2-[3-(Difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid” is the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[3-(Difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid” include its molecular weight, melting point, boiling point, density, molecular formula, and physical properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis and study of bicyclo[1.1.1]pentane derivatives, including those with difluoromethyl groups, have provided insights into their unique chemical properties and reactivities. For instance, Brook and Brophy (1985) demonstrated the conversion of bicyclo[3.1.0]hexan-2-one into various amides and esters of bicyclo[2.1.0]pentane-2-carboxylic acid, highlighting the synthetic versatility of these compounds (Brook & Brophy, 1985). Additionally, Adcock et al. (1999) explored the reactivity of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids with xenon difluoride, revealing a broad range of reactivities and the effects of electronic transmission through the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).

Pharmacological Applications

The incorporation of bicyclo[1.1.1]pentane motifs, such as difluoro-substituted compounds, into medicinal chemistry has been investigated for their potential as bioisosteres. Bychek et al. (2019) developed a practical synthetic approach to difluoro-substituted bicyclo[1.1.1]pentanes, suggesting their utility as saturated bioisosteres of the benzene ring for drug discovery projects (Bychek et al., 2019).

Material Science Applications

In the realm of material science, the structural and electronic properties of bicyclo[1.1.1]pentane derivatives have been a subject of interest. Le et al. (2021) reported on the radical chlorination of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its derivatives, providing valuable data on their acidity constants and strain energies, which are pertinent for understanding the stability and reactivity of these compounds (Le et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O2/c9-6(10)8-2-7(3-8,4-8)1-5(11)12/h6H,1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINKXXFLRMPWHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B2803794.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2803796.png)

![Methyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2803797.png)

![N-(tert-butyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2803798.png)

![tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2803801.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2803815.png)